1-bromo-4-(trichloromethyl)benzene
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Overview
Description
1-Bromo-4-(trichloromethyl)benzene is an organic compound with the molecular formula C7H4BrCl3 It is a derivative of benzene, where a bromine atom and a trichloromethyl group are substituted at the para positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(trichloromethyl)benzene can be synthesized through a multi-step process starting from toluene. The general synthetic route involves:
Bromination of Toluene: Toluene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form p-bromotoluene.
Industrial Production Methods: Industrial production methods for this compound typically involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(trichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The trichloromethyl group can undergo oxidation to form carboxylic acids or reduction to form methyl groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products:
Substitution: Products depend on the nucleophile used, such as 1-hydroxy-4-(trichloromethyl)benzene when using hydroxide ions.
Oxidation: Formation of 4-(trichloromethyl)benzoic acid.
Reduction: Formation of 1-bromo-4-methylbenzene.
Scientific Research Applications
1-Bromo-4-(trichloromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-bromo-4-(trichloromethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom and trichloromethyl group can participate in various chemical transformations, influencing the reactivity and stability of the compound. The pathways involved include the formation of reactive intermediates that can further react with other molecules .
Comparison with Similar Compounds
1-Bromo-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trichloromethyl group.
1-Bromo-4-fluorobenzene: Contains a fluorine atom instead of the trichloromethyl group.
4-Bromo-α,α,α-trifluorotoluene: Another derivative with a trifluoromethyl group.
Uniqueness: 1-Bromo-4-(trichloromethyl)benzene is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties such as higher reactivity in certain substitution reactions and potential for forming specific intermediates .
Properties
IUPAC Name |
1-bromo-4-(trichloromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKCSUJRSCZRFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(Cl)(Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50569713 |
Source
|
Record name | 1-Bromo-4-(trichloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50569713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17760-03-1 |
Source
|
Record name | 1-Bromo-4-(trichloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50569713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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